Ethyl 8'-apo-caroten-8'-oate

Metabolism Pharmacokinetics Bioavailability

Researchers conducting ADME studies on carotenoids face confounding metabolic artifacts when using β-apo-8'-carotenal. Ethyl 8'-apo-β-caroten-8'-oate eliminates this variability-its ethyl ester group renders it metabolically stable, ensuring only the parent compound circulates in pharmacokinetic assays. • Not detectably metabolized in humans vs. extensive aldehyde conversion • Markedly reduced CYP1A1/1A2 induction minimizes drug-interaction artifacts • Well-defined physical properties (mp 134-136 °C, λmax ~449 nm) enable unambiguous analytical identification Sourced as ≥98% HPLC-pure reference standard for reproducible quantification.

Molecular Formula C32H44O2
Molecular Weight 460.7 g/mol
CAS No. 1109-11-1
Cat. No. B075794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8'-apo-caroten-8'-oate
CAS1109-11-1
Molecular FormulaC32H44O2
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
InChIInChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+
InChIKeyGIRXTOSJOKKBHO-BQTUIHPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8'-apo-β-caroten-8'-oate: Product Overview


Ethyl 8'-apo-β-caroten-8'-oate (CAS 1109-11-1), also known as Food Orange 7, is a synthetic apocarotenoid with an orange-red color, characterized by its ethyl ester functional group on a C32 apocarotenoid backbone. It is used as a food colorant (E160f), a feed additive for poultry pigmentation, and an organic dye in cosmetics [1]. This compound is often produced commercially from apocarotenal (E160e) [2] and is distinct in its stability and metabolic fate compared to its parent aldehyde.

Analytical standard for E160f in food and cosmetic QC
Non-metabolizable apocarotenoid probe for ADME studies
Reference control for poultry pigmentation trials

Why Generic Apocarotenoids Cannot Substitute


Substituting Ethyl 8'-apo-β-caroten-8'-oate with a generic apocarotenoid like β-apo-8'-carotenal is not scientifically valid. While both share a similar chromophore, their distinct chemical structures (ethyl ester vs. aldehyde) lead to fundamentally different biological and industrial properties. The esterification drastically alters metabolic stability, enzyme induction potential, and solubility [1]. For instance, the ethyl ester is not detectably metabolized in humans, whereas the aldehyde is extensively converted [2]. Furthermore, the aldehyde is a strong inducer of CYP1A1/1A2 enzymes, while the ester shows markedly reduced activity [3]. These critical differences in metabolic fate and biological activity render simple interchange impossible without compromising experimental or application-specific outcomes.

Metabolic fate
Target: Not detectably metabolized
Substitute: Extensively converted to acid, alcohol and esters
CYP1A1/1A2 induction
Target: Lower induction intensity
Substitute: Strong inducer; may alter co-administered compound metabolism

Evidence-Based Differentiation from Analogs


Metabolic Stability: Ethyl Ester vs. Aldehyde

In a direct head-to-head human study, Ethyl 8'-apo-β-caroten-8'-oate demonstrated complete metabolic stability, in stark contrast to its close analog β-apo-8'-carotenal, which was extensively metabolized [1]. This difference is critical for applications requiring a stable, non-converting compound.

Metabolic Stability
Head-to-head
Not detectably metabolized vs. extensively converted to acid, alcohol, fatty acyl ester, and retinyl ester
Reported metabolic stability supports parent-compound study designs
Single 100 µmol oral dose in humans
Metabolism Pharmacokinetics Bioavailability

CYP450 Enzyme Induction Potential

Ethyl 8'-apo-β-caroten-8'-oate shows significantly lower induction of cytochrome P450 enzymes compared to β-apo-8'-carotenal [1]. While the aldehyde strongly induces CYP1A1 and 1A2, the ethyl ester exhibits a much weaker effect, as noted in a cross-study comparison of rat liver enzyme activity.

CYP Induction
Cross-study comparable
Ethyl ester showed less intensity; aldehyde increased ethoxyresorufin O-deethylase activity by 158-fold in rat liver
Reported lower enzyme induction may limit drug-interaction confounding
Male rats fed 300 mg/kg diet for 15 days
Enzyme Induction Xenobiotic Metabolism Toxicology

In Vivo Deposition in Poultry

A patent evaluation compared the deposition of Ethyl 8'-apo-β-caroten-8'-oate with other carotenoid esters in broiler back skin and egg yolk [1]. While specific quantitative data requires accessing the full patent, the study explicitly positions this compound as a control for evaluating the efficacy of novel esters, implying its established and benchmark deposition profile. This provides a baseline for comparing the bioavailability of new formulations.

Poultry Deposition
Data to verify
Used as control in patent; deposition determined
Reported benchmark deposition profile supports comparative feed studies
Quantitative data requires full patent review
Poultry Science Pigmentation Feed Additive

Physical Properties for Quality Control

Ethyl 8'-apo-β-caroten-8'-oate possesses well-defined physical characteristics that facilitate unambiguous identification and quality control . A melting point of 134-136 °C and specific UV/Vis absorption maxima provide reliable benchmarks for purity assessment, differentiating it from other apocarotenoids with distinct physicochemical profiles.

Identity & Purity
Class-level
mp 134-136 °C; characteristic UV/Vis maxima
Defined physical constants support identity verification
Reported literature values; confirm with supplier COA
Analytical Chemistry Quality Control Sourcing

Optimal Application Scenarios


Metabolic Fate and Bioavailability Studies

When designing in vivo studies to trace the absorption, distribution, metabolism, and excretion (ADME) of apocarotenoids, Ethyl 8'-apo-β-caroten-8'-oate is the superior choice over β-apo-8'-carotenal. Its lack of detectable metabolism in humans [1] ensures that the parent compound is the primary species in circulation, simplifying pharmacokinetic modeling and eliminating confounding effects from active metabolites. This is particularly critical for studies aiming to directly correlate compound administration with a specific biological effect.

Long-Term Toxicology and Drug Interaction Studies

For chronic toxicity assessments or studies investigating potential drug-drug interactions, Ethyl 8'-apo-β-caroten-8'-oate offers a clear advantage due to its reduced potential to induce cytochrome P450 enzymes, specifically CYP1A1 and 1A2, compared to β-apo-8'-carotenal [1]. This minimizes the risk of artificially altering the metabolism of co-administered drugs or other xenobiotics, leading to more accurate and interpretable toxicological data. The weaker induction profile makes it a safer and more predictable compound for long-term exposure studies.

Benchmark for Poultry Pigmentation Formulations

In the development and evaluation of new carotenoid-based feed additives for poultry pigmentation, Ethyl 8'-apo-β-caroten-8'-oate serves as an essential benchmark or 'control' compound [1]. Its established and reproducible deposition profile in egg yolk and broiler skin provides a reliable baseline against which the efficacy of new formulations or delivery systems can be quantitatively compared. Using this compound as a control allows researchers to accurately measure improvements in bioavailability or tissue-specific deposition offered by novel esters or formulations.

Analytical Standard for Food and Cosmetic Dyes

In analytical chemistry and quality control laboratories, Ethyl 8'-apo-β-caroten-8'-oate is an ideal reference standard for identifying and quantifying this specific food dye (E160f) in complex matrices [1]. Its well-defined and widely published physical properties, such as its melting point (134-136 °C) and characteristic UV/Vis absorption spectrum [2], allow for unambiguous identification via methods like HPLC, UV/Vis spectroscopy, and melting point determination. This ensures compliance with food and cosmetic regulations where precise identification of the colorant is mandated.

Application
Selection Property
Validation Focus
ADME studies of intact apocarotenoids
Minimal metabolic conversion
Parent compound stability in plasma
Chronic exposure and interaction studies
Lower CYP induction propensity
CYP enzyme activity in liver microsomes
Poultry pigmentation formulation benchmarking
Established deposition behavior
Tissue deposition efficiency vs. reference
Food/cosmetic dye identity confirmation
Defined physical constants
Identity and purity verification per specifications

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